![molecular formula C15H13ClN2O6S B4305600 3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 696649-59-9](/img/structure/B4305600.png)
3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid
Overview
Description
3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CNPA, and it is a member of the family of sulfonamide-based drugs. CNPA has been shown to have a wide range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments to investigate these effects.
Mechanism of Action
CNPA works by binding to the active site of the enzyme it is targeting, thereby preventing the enzyme from carrying out its normal function. In the case of carbonic anhydrase, CNPA binds to the zinc ion at the active site of the enzyme, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects
CNPA has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, CNPA has been shown to inhibit the activity of other enzymes, including chymotrypsin and trypsin. CNPA has also been shown to have anti-inflammatory and analgesic effects, and it has been investigated for its potential as a treatment for conditions such as rheumatoid arthritis and osteoarthritis.
Advantages and Limitations for Lab Experiments
One advantage of using CNPA in laboratory experiments is its specificity for certain enzymes. Because CNPA binds to the active site of the enzyme it is targeting, it can be used to selectively inhibit the activity of that enzyme without affecting other enzymes in the system. However, one limitation of using CNPA is that it can be difficult to work with due to its low solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on CNPA. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of CNPA. Another potential direction is the investigation of the anti-inflammatory and analgesic effects of CNPA, and its potential as a treatment for conditions such as rheumatoid arthritis and osteoarthritis. Additionally, the use of CNPA in combination with other drugs or therapies could be explored as a way to enhance its effectiveness.
Scientific Research Applications
CNPA has been used in a variety of scientific research applications due to its ability to inhibit the activity of certain enzymes. For example, CNPA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological effects of carbonic anhydrase inhibition, as well as to investigate the potential therapeutic applications of carbonic anhydrase inhibitors.
properties
IUPAC Name |
3-(benzenesulfonamido)-3-(2-chloro-5-nitrophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-13-7-6-10(18(21)22)8-12(13)14(9-15(19)20)17-25(23,24)11-4-2-1-3-5-11/h1-8,14,17H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIWXWWFEMWKDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175652 | |
Record name | 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid | |
CAS RN |
696649-59-9 | |
Record name | 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696649-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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